molecular formula C9H6BrNO3 B13985279 7-bromo-3-nitro-2H-chromene CAS No. 1269293-25-5

7-bromo-3-nitro-2H-chromene

Cat. No.: B13985279
CAS No.: 1269293-25-5
M. Wt: 256.05 g/mol
InChI Key: SIVLCSHGQPWJGD-UHFFFAOYSA-N
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Description

7-Bromo-3-nitro-2H-chromene is a chemical compound belonging to the chromene family, characterized by a bromine atom at the 7th position and a nitro group at the 3rd position on the chromene ring. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-nitro-2H-chromene typically involves the bromination of 3-nitro-2H-chromene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-nitro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives with various functional groups.
  • Amino derivatives from the reduction of the nitro group.
  • Fused ring systems from cyclization reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3-nitro-2H-chromene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-nitro-2H-chromene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological properties.

Properties

CAS No.

1269293-25-5

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-3-nitro-2H-chromene

InChI

InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2

InChI Key

SIVLCSHGQPWJGD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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